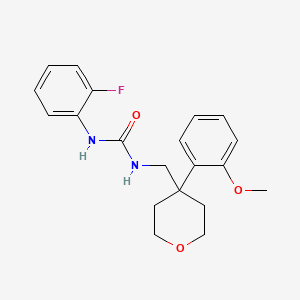

1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea

Beschreibung

This compound is a urea derivative featuring a 2-fluorophenyl group and a tetrahydro-2H-pyran ring substituted with a 2-methoxyphenyl moiety. The tetrahydro-2H-pyran ring contributes to conformational rigidity, while the 2-methoxyphenyl substituent may influence lipophilicity and hydrogen-bonding capacity.

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3/c1-25-18-9-5-2-6-15(18)20(10-12-26-13-11-20)14-22-19(24)23-17-8-4-3-7-16(17)21/h2-9H,10-14H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQVNIDWIDDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the Fluorophenyl Intermediate:

Synthesis of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, typically using methanol and a catalyst.

Construction of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an alcohol and an acid catalyst.

Coupling of Intermediates:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity to these targets, while the tetrahydropyran ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and properties of related urea derivatives:

Key Observations:

Heterocyclic Rings : Thiopyran () vs. pyran (target compound) affects electronic properties and solubility. Sulfur in thiopyran may enhance lipophilicity .

Functional Groups : Boronic acids () enable covalent binding to biological targets (e.g., serine proteases), diverging from classic urea mechanisms .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility:

- The target compound’s fluorophenyl group likely reduces logP compared to chlorophenyl analogs () but increases it relative to hydroxymethylphenyl derivatives ().

- Thiophene-containing analogs () exhibit moderate logP (~2.8), aligning with typical drug-like properties .

Hydrogen-Bonding Capacity:

- Urea moieties in all compounds provide two hydrogen-bond donors.

Biologische Aktivität

1-(2-Fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical applications.

- Molecular Formula : C18H22FN3O3

- Molecular Weight : 345.38 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The urea moiety is known to participate in hydrogen bonding, which may enhance binding affinity to target proteins involved in disease pathways.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structural motifs exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with urea linkages have shown improved activity compared to traditional antibiotics such as ampicillin and streptomycin .

- Enzymatic Inhibition : The compound potentially acts as an inhibitor of key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. This inhibition could lead to bactericidal effects, making it a candidate for further development as an antibiotic .

- Cytotoxicity : Toxicity assays conducted on human liver cell lines (HepG2) indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of related urea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the urea structure significantly enhanced potency, with some derivatives achieving MIC values lower than those of established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-fluorophenyl)-3-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)urea may be influenced by:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like fluorine) can enhance binding affinity due to increased lipophilicity.

- Tetrahydropyran Moiety : This component may contribute to the overall stability and bioavailability of the compound, impacting its pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.